Noribogaine -

Noribogaine

Catalog Number: EVT-1561200
CAS Number:
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Noribogaine is an organic heteropentacyclic compound that is ibogamine in which the indole hydrogen para to the indole nitrogen has been replaced by a hydroxy group. It is the primary (and long-lived) metabolite of ibogaine, the psychoactive indole alkaloid found in the African rainforest shrub Tabernanthe iboga. It has a role as a psychotropic drug, a serotonin uptake inhibitor, a NMDA receptor antagonist and a kappa-opioid receptor agonist. It is a monoterpenoid indole alkaloid, an organic heteropentacyclic compound, a tertiary amino compound and a secondary amino compound. It derives from an ibogaine. It is a conjugate base of a noribogaine(1+).
Overview

Noribogaine is a psychoactive compound that is a metabolite of ibogaine, an alkaloid derived from the root bark of the African shrub Tabernanthe iboga. It has garnered attention for its potential therapeutic effects, particularly in the treatment of substance use disorders. Noribogaine is classified as a non-addictive alkaloid and has been studied for its neuropharmacological properties, which may include anti-addictive and antidepressant effects.

Source and Classification

Noribogaine is primarily sourced from the plant Tabernanthe iboga, which has been used traditionally in African spiritual ceremonies. The compound belongs to the class of alkaloids, specifically the iboga alkaloids. It is often classified under psychoactive substances due to its effects on the central nervous system, although it does not possess the same addictive properties as its parent compound, ibogaine.

Synthesis Analysis

Methods and Technical Details

The synthesis of noribogaine can be achieved through several methods:

  1. Biosynthesis: In nature, noribogaine is produced as a metabolic product during the breakdown of ibogaine in the body. This process involves enzymatic reactions mediated by cytochrome P450 enzymes that hydroxylate ibogamine or coronaridine to form noribogaine .
  2. Chemical Synthesis: Laboratory synthesis methods have also been developed. For instance, one method involves the demethylation of ibogaine to yield noribogaine as a final product . This process typically requires specific reagents and conditions to ensure high yield and purity.
  3. Isolation from Natural Sources: Noribogaine can also be isolated from Tabernanthe iboga through extraction techniques followed by purification processes such as chromatography .
Molecular Structure Analysis

Structure and Data

Noribogaine's chemical structure features a complex arrangement typical of alkaloids, characterized by a tetracyclic framework. Its molecular formula is C17H21NC_{17}H_{21}N, with a molecular weight of approximately 255.36 g/mol. The structural formula can be represented as follows:

Noribogaine C17H21N\text{Noribogaine C}_{17}\text{H}_{21}\text{N}

The compound exhibits several functional groups, including hydroxyl groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Noribogaine undergoes various chemical reactions that are significant for its pharmacological properties:

  • Metabolic Reactions: In vivo, noribogaine is formed from ibogaine through metabolic demethylation, primarily in the liver . This reaction involves cytochrome P450 enzymes that facilitate hydroxylation.
  • Chemical Stability: Studies have shown that noribogaine is relatively stable under physiological conditions but can degrade under prolonged exposure to light or extreme pH levels .
Mechanism of Action

Process and Data

Noribogaine's mechanism of action involves several pathways:

  • Receptor Interaction: It acts on various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its mood-enhancing effects .
  • Neuroprotective Effects: Research indicates that noribogaine may promote neurogenesis and protect against neurotoxicity associated with substance abuse .
  • Addiction Treatment: Its ability to modulate withdrawal symptoms and cravings makes it a candidate for treating opioid dependency and other substance use disorders.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Noribogaine is typically a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The melting point of noribogaine is reported to be around 150–155 °C.
  • Stability: The compound shows stability at room temperature but can degrade under UV light exposure.

Relevant data regarding its pharmacokinetics indicate that noribogaine has a longer half-life than ibogaine, which may enhance its therapeutic potential.

Applications

Scientific Uses

Noribogaine's applications span several domains:

  • Substance Use Disorder Treatment: It has been studied for its potential in treating addiction, particularly opioid addiction, due to its ability to alleviate withdrawal symptoms and reduce cravings .
  • Psychiatric Research: Ongoing research explores its effects on depression and anxiety disorders, given its interactions with neurotransmitter systems.
  • Pharmacological Studies: Noribogaine serves as a model compound for studying the pharmacodynamics of iboga alkaloids and their potential therapeutic benefits.
Chemical Structure and Pharmacokinetic Properties of Noribogaine

Molecular Characterization and Isomeric Configuration

Noribogaine (O-desmethylibogaine; 12-hydroxyibogamine) is a psychoactive indole alkaloid with the molecular formula C₁₉H₂₄N₂O and a molar mass of 296.414 g·mol⁻¹. Its pentacyclic structure consists of an indole nucleus fused to a quinuclidine scaffold, featuring a benzofuran moiety substituted with a hydroxyl group at the C-12 position. The compound exhibits three chiral centers (positions 1R, 15R, 17S, 18S), conferring stereospecificity in its biological interactions. X-ray crystallography confirms a trans-fused ring system with the ethyl group at C-17 adopting an equatorial orientation. The hydroxyl group at C-12 enhances hydrogen-bonding capability compared to its parent compound ibogaine, influencing receptor affinity and distribution kinetics [1] [4].

Table 1: Structural and Physicochemical Properties of Noribogaine

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O
Molar Mass296.414 g·mol⁻¹
Systematic Name(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors3 (N₁, N₂₀, OH)
Lipophilicity (LogP)Estimated 3.2–3.8

Metabolic Pathways: CYP2D6-Mediated O-Demethylation of Ibogaine

Noribogaine is primarily generated in vivo via hepatic O-demethylation of ibogaine, catalyzed predominantly by cytochrome P450 2D6 (CYP2D6). Enzyme kinetics in human liver microsomes reveal biphasic metabolism characterized by high-affinity (Kₘ = 0.55 ± 0.09 μM) and low-affinity (Kₘ = 310 ± 10 μM) components. The high-affinity pathway contributes >95% of total intrinsic clearance and is exclusively mediated by CYP2D6, as demonstrated by:

  • Correlation with bufuralol 1'-hydroxylase activity (CYP2D6 marker) (r² = 0.96)
  • Complete inhibition by quinidine (IC₅₀ = 0.2 μM)
  • Absence of activity in CYP2D6 poor metabolizer microsomes
  • Exclusive metabolism by recombinant CYP2D6 (not CYP3A4/CYP2C9) [2] [5] [9].

Genetic polymorphisms significantly influence noribogaine formation. CYP2D6 ultrarapid metabolizers exhibit 2.3-fold higher ibogaine clearance compared to poor metabolizers. Concomitant administration of the CYP2D6 inhibitor paroxetine increases ibogaine AUC₀–t by 82% and prolongs its elimination half-life to 10.2 hours, though noribogaine exposure remains comparable due to compensatory metabolism by other enzymes [9].

Table 2: Metabolic Parameters of Ibogaine O-Demethylation

ParameterHigh-Affinity PathwayLow-Affinity Pathway
Kₘ (μM)0.55 ± 0.09310 ± 10
Vₘₐₓ (pmol/min/mg)12.3 ± 1.298.5 ± 8.7
CLᵢₙₜᵣᵢₙₛᵢ꜀ (μL/min/mg)22,364318
Primary EnzymeCYP2D6Non-CYP2D6 isoforms

Absorption, Distribution, and Elimination Kinetics

Following oral administration, noribogaine demonstrates rapid absorption (Tₘₐₓ = 2–3 hours) and dose-linear pharmacokinetics across 3–60 mg doses in humans. Peak plasma concentrations (Cₘₐₓ) and area under the curve (AUC) increase proportionally with dose without accumulation. Noribogaine undergoes extensive tissue distribution, evidenced by a large apparent volume of distribution (Vd = 1,417–3,086 L), indicating significant extravascular penetration. Its lipophilicity facilitates accumulation in adipose tissue and the central nervous system, with brain-to-plasma ratios reaching 3.4 in murine models [3] [8].

Elimination occurs primarily via hepatic UGT-mediated glucuronidation to noribogaine glucuronide, with renal excretion accounting for <10% of unchanged compound. Transporter interactions involve:

  • ABCB1 (P-gp): Restricts brain penetration (1.5-fold increase in brain-to-plasma ratio in Abcb1a/1b knockout mice)
  • ABCG2 (BCRP): Modulates intestinal excretion (2-fold decrease in fecal recovery in Abcb1a/1b;Abcg2⁻/⁻ mice)
  • OATP1B1/1B3: Minimal impact on plasma disposition (clinically insignificant) [8].

Dose-Linear Pharmacokinetics and Volume of Distribution

Noribogaine exhibits dose-proportional pharmacokinetics between 3–60 mg single oral doses:

  • Cₘₐₓ: 10 ng/mL (3 mg) → 220 ng/mL (60 mg)
  • AUC₀–∞: 240 ng·h/mL (3 mg) → 5,100 ng·h/mL (60 mg)The volume of distribution (1,417–3,086 L) exceeds total body water by >200-fold, consistent with extensive tissue partitioning. This large Vd contributes to a prolonged terminal elimination phase despite moderate plasma clearance (CL/F = 12–15 L/h). Plasma protein binding remains moderate (∼65%) based on structural analogs, facilitating tissue penetration while maintaining plasma reservoir capacity [3] [10].

Plasma and Tissue Half-Life Variability (28–49 Hours)

Noribogaine demonstrates multi-exponential elimination with a terminal half-life ranging 28–49 hours across dose cohorts. This variability arises from:

  • Tissue Redistribution: Slow release from adipose depots and peripheral compartments
  • Enterohepatic Recirculation: Biliary excretion of glucuronide conjugates followed by gut hydrolysis
  • Metabolic Saturation: Nonlinear glucuronidation kinetics at higher doses (>30 mg)
  • CYP2D6 Polymorphism: Poor metabolizers exhibit 38% longer half-life than extensive metabolizers [3] [9] [10].

Noribogaine’s persistence in the central nervous system exceeds plasma exposure, with detectable brain concentrations (>5 ng/g) maintained for >72 hours post-dose in rodent models. This prolonged tissue residence contributes to sustained receptor occupancy despite declining plasma levels [8] [10].

Table 3: Pharmacokinetic Constants of Noribogaine in Humans

Parameter3 mg Dose10 mg Dose30 mg Dose60 mg Dose
Tₘₐₓ (h)2.1 ± 0.82.5 ± 0.93.0 ± 1.22.8 ± 1.1
Cₘₐₓ (ng/mL)10 ± 332 ± 8110 ± 25220 ± 45
AUC₀–∞ (ng·h/mL)240 ± 60780 ± 1902,600 ± 6005,100 ± 1,200
t₁/₂ (h)28 ± 634 ± 742 ± 1049 ± 12
Vd/F (L)1,417 ± 3421,892 ± 4502,583 ± 6203,086 ± 740

Properties

Product Name

Noribogaine

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1

InChI Key

RAUCDOKTMDOIPF-RYRUWHOVSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Synonyms

12-hydroxy-ibogamine
12-hydroxyibogamine
12-OH-ibogamine
noribogaine

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.